4-(Trifluoromethyl)cyclohexyl methanesulfonate

Description

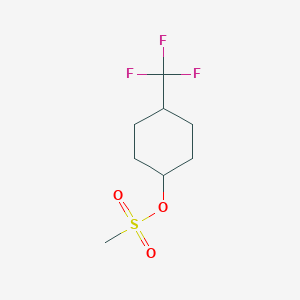

4-(Trifluoromethyl)cyclohexyl methanesulfonate (CAS: 1544010-54-9) is a fluorinated organic compound with the molecular formula C₈H₁₃F₃O₃S and a molar mass of 246.25 g/mol. It is characterized by a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group and a methanesulfonate (-OSO₂CH₃) moiety. Key physical properties include a predicted density of 1.32 g/cm³ and a boiling point of 298.9±35.0 °C, which reflect the influence of the electron-withdrawing -CF₃ group on molecular packing and volatility .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For instance, it has been employed in the preparation of carboxamide derivatives under alkaline conditions (e.g., cesium carbonate in acetonitrile at 75°C), achieving a reaction yield of 66% in a multi-step process . Its role as a leaving group is critical in nucleophilic substitution reactions, where the -CF₃ group enhances electrophilicity at the adjacent carbon.

Properties

IUPAC Name |

[4-(trifluoromethyl)cyclohexyl] methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQENJXKMIZGHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCC(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexyl methanesulfonate typically involves the reaction of 4-(trifluoromethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-(Trifluoromethyl)cyclohexanol+Methanesulfonyl chloride→4-(Trifluoromethyl)cyclohexyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexyl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form different products.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted cyclohexyl derivatives.

Reduction: The major products are the reduced forms of the trifluoromethyl group.

Oxidation: The major products are oxidized derivatives of the cyclohexyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethyl group is known for its ability to modify the pharmacokinetic properties of drugs, including enhancing metabolic stability and bioavailability. In the context of 4-(Trifluoromethyl)cyclohexyl methanesulfonate, its applications can be categorized as follows:

- Drug Development : Compounds containing trifluoromethyl groups are increasingly being incorporated into drug candidates due to their improved lipophilicity and biological activity. For instance, the compound has been investigated for its potential in developing new pharmaceuticals targeting various diseases, including neurological disorders and cancer .

- Radiopharmaceuticals : The incorporation of trifluoromethyl groups into radiolabeled compounds has shown promise in positron emission tomography (PET) imaging. Research indicates that derivatives of 4-aminopyridine with trifluoromethyl substitutions can serve as effective radiotracers for imaging demyelination in neurological conditions .

Synthetic Applications

This compound serves as a versatile reagent in organic synthesis, particularly in the following areas:

- Cross-Coupling Reactions : The compound can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. These reactions are crucial for forming carbon-carbon bonds in complex organic molecules, making them valuable in pharmaceutical synthesis .

- Nucleophilic Substitution Reactions : The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups into organic molecules, expanding the synthetic utility of this compound .

Case Study 1: PET Imaging with Trifluoromethylated Derivatives

A study focused on the synthesis of [^11C]3-trifluoromethyl-4-aminopyridine demonstrated its effectiveness as a PET radioligand. The compound exhibited high brain penetration and rapid uptake in imaging studies on primates, indicating its potential for clinical applications in diagnosing demyelinating diseases .

Case Study 2: Synthesis of Trifluoromethylated Pharmaceuticals

Research has documented the synthesis pathways of several FDA-approved drugs containing trifluoromethyl groups. These drugs leverage the unique properties imparted by the trifluoromethyl moiety to enhance their therapeutic profiles. The methodologies often involve using compounds like this compound as intermediates or reagents in multi-step syntheses .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The trifluoromethyl group can also participate in various chemical transformations, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

3-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methoxy]propyl Methanesulfonate

This compound (LCMS: m/z 269 [M+H]⁺) shares the methanesulfonate group but incorporates a dioxolane ring and a propyloxy chain. Compared to 4-(trifluoromethyl)cyclohexyl methanesulfonate:

- Molecular Weight : ~268 g/mol (vs. 246.25 g/mol for the target compound).

- Reactivity : The dioxolane ring improves solubility in polar solvents, facilitating reactions in acetonitrile. However, steric hindrance from the dioxolane may reduce electrophilicity compared to the -CF₃-substituted cyclohexyl derivative.

- HPLC Retention Time : 0.77 minutes (vs. 1.40 minutes for the target compound), indicating lower hydrophobicity due to the absence of -CF₃ .

Brominated Intermediates (e.g., 1,3-Dibromopropane, 1,4-Dibromobutane)

Bromides are common leaving groups but differ in reactivity:

- Reaction Conditions : Bromides often require harsher conditions (e.g., higher temperatures or stronger bases) compared to methanesulfonates.

- Yield Efficiency : Methanesulfonates like this compound provide higher yields in milder conditions due to better leaving-group ability and reduced side reactions (e.g., elimination) .

Fluorinated Analogues

Trifluoromethyl-Substituted Sulfonates

The -CF₃ group in this compound significantly enhances:

- Electrophilicity : The electron-withdrawing effect accelerates nucleophilic substitution.

- Hydrophobicity: Increased retention time in HPLC (1.40 minutes) compared to non-fluorinated analogs, which improves separation efficiency in pharmaceutical purification .

Data Table: Key Properties and Reactivity

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | HPLC Retention Time (min) | Reaction Yield (%) |

|---|---|---|---|---|---|

| This compound | C₈H₁₃F₃O₃S | 246.25 | 298.9±35.0 | 1.40 | 66 |

| 3-[[(4S)-Dioxolan-4-yl]methoxy]propyl methanesulfonate | C₁₀H₁₈O₅S | ~268 | N/A | 0.77 | 75 (intermediate) |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 167–169 | N/A | <50 (typical) |

Biological Activity

4-(Trifluoromethyl)cyclohexyl methanesulfonate is a synthetic compound that has garnered attention due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and implications for therapeutic applications based on existing literature.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFOS

- CAS Number : 1544010-54-9

This compound features a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Preliminary studies indicate that sulfonate derivatives can exhibit antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that this compound might possess similar properties.

Neuroprotective Effects

Research into related compounds has revealed potential neuroprotective effects. Inhibitors targeting pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's have been identified. Although direct studies on this specific compound are sparse, the structural similarities may imply potential neuroprotective roles.

Case Studies and Research Findings

-

Inhibitory Effects on LRRK2 Kinase Activity :

- A study investigating inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease, found that similar compounds could modulate kinase activity and reduce neurotoxicity associated with LRRK2 mutations. The implications for this compound remain to be explored but suggest a potential avenue for neuroprotective applications .

- Potential in Cancer Therapy :

- Inflammation Modulation :

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its efficacy:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Antimicrobial | Enzyme inhibition |

| Compound B | Neuroprotective | Protein interaction modulation |

| Compound C | Anti-inflammatory | Cytokine modulation |

Q & A

Basic: How can researchers determine the regiochemistry of 4-(Trifluoromethyl)cyclohexyl methanesulfonate during synthesis?

Answer: Regiochemical assignment is critical for confirming the correct substitution pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, can identify coupling patterns and chemical shifts to distinguish axial/equatorial conformations. For example, equatorial protons in cyclohexyl derivatives typically show downfield shifts due to steric effects. X-ray crystallography provides definitive structural confirmation by resolving spatial arrangements of the trifluoromethyl and methanesulfonate groups .

Advanced: What strategies optimize multi-step synthesis of derivatives involving this compound?

Answer: Multi-step synthesis requires careful optimization of reaction conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

- Catalysts : Phase-transfer catalysts improve interfacial reactivity in biphasic systems.

- Temperature control : Lower temperatures reduce side reactions in exothermic steps.

Documenting intermediate purity via GC/HPLC ensures high yields in subsequent steps .

Basic: What analytical methods are used to assess the purity of this compound?

Answer: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment. GC with flame ionization detection (FID) quantifies volatile impurities, while HPLC with UV/Vis or mass spectrometry (MS) detects non-volatile contaminants. Calibration against certified reference materials ensures accuracy .

Advanced: How do advanced spectroscopic techniques elucidate structural and electronic properties of this compound?

Answer:

- Fourier-Transform Infrared (FTIR) : Identifies functional groups (e.g., S=O stretching at ~1350 cm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass.

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Resolves spatial proximity of substituents on the cyclohexyl ring.

These methods collectively map electronic effects of the trifluoromethyl group, such as its electron-withdrawing impact on adjacent bonds .

Basic: What safety protocols are essential when handling sulfonate esters like this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Deactivation : Quench residual reactivity with aqueous base (e.g., sodium bicarbonate) before disposal .

Advanced: How do reaction mechanisms differ in polar aprotic vs. protic solvents for sulfonate ester reactions?

Answer: In polar aprotic solvents (e.g., acetonitrile), the lack of hydrogen bonding stabilizes charged intermediates, accelerating S2 mechanisms. Protic solvents (e.g., ethanol) solvate nucleophiles, reducing their reactivity. Kinetic studies using varying solvent dielectric constants can elucidate these effects .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculations model transition states and activation energies. For example, simulating the nucleophilic attack on the methanesulfonate group reveals steric hindrance from the trifluoromethyl substituent. Software like Gaussian or ORCA integrates PubChem structural data (e.g., InChI keys) for accurate parameterization .

Basic: What literature search strategies are effective for identifying prior research on this compound?

Answer: Use specialized databases:

- Reaxys : Filters by reaction type and substituents.

- PubMed : Links to biological activity studies.

- SciFinder : Explores synthetic pathways via CAS registry numbers. Boolean operators (e.g., "4-(Trifluoromethyl)cyclohexyl AND methanesulfonate") refine results .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced: How can surface adsorption studies improve understanding of its environmental interactions?

Answer: Microspectroscopic imaging (e.g., AFM-IR) analyzes adsorption on indoor surfaces like silica or polymers. Kinetic studies under controlled humidity/temperature quantify partitioning coefficients. Such data inform environmental fate models, particularly for volatile degradation products .

Advanced: How do structural modifications to the cyclohexyl ring influence biological activity in derivatives?

Answer: Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances electrophilicity, increasing reactivity with biological nucleophiles. Comparative bioassays (e.g., enzyme inhibition) coupled with QSAR models correlate substituent effects with activity .

Advanced: How should researchers resolve contradictions in reported synthetic yields for this compound?

Answer: Discrepancies often arise from unoptimized conditions. Systematic variation of parameters (e.g., stoichiometry, catalyst loading) with Design of Experiments (DoE) methodologies identifies critical factors. Replicating published procedures with rigorous analytical validation (e.g., F NMR) confirms reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.